2-(1-Methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxylic acid
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Overview
Description
2-(1-Methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxylic acid is an organic compound that features a pyrazole ring and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This reaction typically requires a catalyst and specific reaction conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1-Methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Similar structure but with a morpholine ring instead of a tetrahydropyran ring.
4-(1H-Pyrazol-1-yl)benzaldehyde: Contains a pyrazole ring but differs in the rest of the structure.
4-(2-(1H-Pyrazol-1-yl)ethyl)piperidine: Features a pyrazole ring and a piperidine ring.
Uniqueness
2-(1-Methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxylic acid is unique due to its combination of a pyrazole ring and a tetrahydropyran ring, which imparts distinct chemical and biological properties. This unique structure allows it to interact with different molecular targets and exhibit a range of biological activities.
Properties
Molecular Formula |
C10H14N2O3 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(1-methylpyrazol-4-yl)oxane-4-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c1-12-6-8(5-11-12)9-4-7(10(13)14)2-3-15-9/h5-7,9H,2-4H2,1H3,(H,13,14) |
InChI Key |
UBHKEJQPPUXTPV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2CC(CCO2)C(=O)O |
Origin of Product |
United States |
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